Unique Substitution Pattern Defines a Distinct Chemical Space for Kinase Inhibitor Design
As a core scaffold, 1H-pyrazolo[3,4-b]pyridines have demonstrated potent kinase inhibition across numerous targets, with optimized derivatives achieving single-digit nanomolar IC50 values. For instance, in the ALK inhibitor series, compound 9v achieved an IC50 of 1.58 nM [1]. The 3,5-dimethyl substitution on the target compound provides a unique starting point for SAR exploration, distinct from the 3,6-diaryl or 4-substituted analogs, which influences the trajectory of lead optimization toward specific kinase selectivity profiles [2].
| Evidence Dimension | Kinase Inhibition (ALK) - Class-Level Potency Benchmark |
|---|---|
| Target Compound Data | N/A (This compound is an unsubstituted scaffold; potency is achieved upon further functionalization) |
| Comparator Or Baseline | Optimized 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine (Compound 9v): IC50 = 1.58 nM |
| Quantified Difference | N/A |
| Conditions | In vitro enzymatic assay against ALK kinase |
Why This Matters
This establishes the 1H-pyrazolo[3,4-b]pyridine core as a highly potent kinase hinge-binder, and the 3,5-dimethyl substitution defines a distinct sub-pocket for lead optimization compared to other substitution patterns.
- [1] Chen, C., et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. View Source
- [2] Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. View Source
